2,3-Difluoro-6-iodobenzotrifluoride
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Description
2,3-Difluoro-6-iodobenzotrifluoride is a chemical compound with the molecular formula C7H2F5I . It is used in laboratory settings .
Synthesis Analysis
The synthesis of compounds similar to 2,3-Difluoro-6-iodobenzotrifluoride involves a mild approach using trichloroisocyanuric acid (TCICA) and potassium fluoride (KF) . The reaction conditions allow for selective access to either the I (III) or I (V) derivatives based on the substitution pattern of the iodoarene starting material .Molecular Structure Analysis
The molecular structure of 2,3-Difluoro-6-iodobenzotrifluoride is represented by the InChI code1S/C7H2F5I/c8-5-3(7(10,11)12)1-2-4(13)6(5)9/h1-2H
. This indicates the positions of the fluorine and iodine atoms in the benzene ring. Physical And Chemical Properties Analysis
The physical and chemical properties of 2,3-Difluoro-6-iodobenzotrifluoride include a molecular weight of 307.99 and a liquid form at ambient temperature .Safety And Hazards
2,3-Difluoro-6-iodobenzotrifluoride is considered hazardous. It is a combustible liquid and may cause severe skin burns, eye damage, and respiratory irritation . Safety measures include not breathing its dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using it only outdoors or in a well-ventilated area .
properties
IUPAC Name |
1,2-difluoro-4-iodo-3-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F5I/c8-3-1-2-4(13)5(6(3)9)7(10,11)12/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBNLTTHZNFOIQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)F)C(F)(F)F)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F5I |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Difluoro-6-iodobenzotrifluoride |
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